molecular formula C11H13BrN2O2 B2355221 2-bromo-N-cyclopentyl-4-nitroaniline CAS No. 477857-13-9

2-bromo-N-cyclopentyl-4-nitroaniline

Cat. No.: B2355221
CAS No.: 477857-13-9
M. Wt: 285.141
InChI Key: DOOOOVMWFSSHHK-UHFFFAOYSA-N
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Description

2-bromo-N-cyclopentyl-4-nitroaniline is an organic compound with the molecular formula C11H13BrN2O2 It is a brominated aniline derivative with a nitro group and a cyclopentyl substituent

Preparation Methods

The synthesis of 2-bromo-N-cyclopentyl-4-nitroaniline typically involves the bromination of N-cyclopentyl-4-nitroaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve high yields and purity.

Chemical Reactions Analysis

2-bromo-N-cyclopentyl-4-nitroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives.

Common reagents used in these reactions include bromine, hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-cyclopentyl-4-nitroaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopentyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by inhibiting or activating certain biochemical pathways, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

2-bromo-N-cyclopentyl-4-nitroaniline can be compared with other similar compounds, such as:

    2-bromo-4-nitroaniline: Lacks the cyclopentyl group, which may affect its reactivity and biological activity.

    4-bromo-N-cyclopropyl-2-nitroaniline: Contains a cyclopropyl group instead of a cyclopentyl group, which may influence its chemical properties and applications.

    2-bromo-N-cyclohexyl-4-nitroaniline: Has a cyclohexyl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-cyclopentyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-7-9(14(15)16)5-6-11(10)13-8-3-1-2-4-8/h5-8,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOOOVMWFSSHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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